Aristolindiquinone
Overview
Description
Aristolindiquinone is a naturally occurring compound that belongs to the class of hydroxy-1,4-naphthoquinones. It has garnered interest due to its potential biological activities, including anti-fertility properties . The compound’s structure is characterized by a naphthalene nucleus with specific substitution patterns, making it a subject of various synthetic and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aristolindiquinone can be synthesized via multiple routes. One notable method involves the Stobbe reaction, which provides the naphthalene nucleus with the required substitution pattern. This reaction starts from 2-hydroxy-5-methylbenzaldehyde . Another approach utilizes the Diels-Alder reaction, where novel dienophile partners are synthesized from 2,6-dihydroxytoluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Aristolindiquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the naphthoquinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism by which aristolindiquinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving oxidative stress and modulation of cellular redox states . Further research is needed to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Lawsone: Another hydroxy-1,4-naphthoquinone with similar chemical properties.
Juglone: Known for its biological activities, including antimicrobial and anticancer properties.
Plumbagin: Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness: Aristolindiquinone’s unique substitution pattern and potential anti-fertility activity distinguish it from other similar compounds.
Properties
IUPAC Name |
4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCQYINLQWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331925 | |
Record name | Aristolindiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86533-36-0 | |
Record name | Aristolindiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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